REACTION_CXSMILES
|
[O-][Mn](=O)(=O)=O.[K+].[Br:7][C:8]1[CH:9]=[C:10]([CH2:15][OH:16])[CH:11]=[C:12]([CH3:14])[CH:13]=1.Cl.C(=O)(O)[O-:19].[Na+]>O.CC(C)=O>[Br:7][C:8]1[CH:9]=[C:10]([CH:11]=[C:12]([CH3:14])[CH:13]=1)[C:15]([OH:19])=[O:16] |f:0.1,4.5|
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Name
|
|
Quantity
|
39.3 g
|
Type
|
reactant
|
Smiles
|
[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)C)CO
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 60 min
|
Duration
|
60 min
|
Type
|
DISSOLUTION
|
Details
|
The brown precipitate was dissolved
|
Type
|
CONCENTRATION
|
Details
|
acetone was concentrated in vacuum
|
Type
|
ADDITION
|
Details
|
Ammonia (150 mL) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered over Celite
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with diethyl ether (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic phases were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |